molecular formula C13H23NO8S B13852622 N-Methyl Topiramate-d3

N-Methyl Topiramate-d3

Cat. No.: B13852622
M. Wt: 356.41 g/mol
InChI Key: LDHJVCCWWXVXBN-FJSUCYRCSA-N
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Description

N-Methyl Topiramate-d3 is a deuterated derivative of topiramate, a sulfamate-substituted monosaccharide primarily used as an antiepileptic drug. The "d3" designation indicates that three hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This modification is typically employed to enhance metabolic stability or serve as an internal standard in mass spectrometry-based analytical workflows .

Key characteristics of this compound include:

  • Controlled Product Status: Requires specialized permits or certifications (e.g., BSL) for handling due to regulatory compliance .
  • Stability: Short shelf life, necessitating careful validation of expiry dates prior to use .

Properties

Molecular Formula

C13H23NO8S

Molecular Weight

356.41 g/mol

IUPAC Name

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(trideuteriomethyl)sulfamate

InChI

InChI=1S/C13H23NO8S/c1-11(2)19-8-6-17-13(7-18-23(15,16)14-5)10(9(8)20-11)21-12(3,4)22-13/h8-10,14H,6-7H2,1-5H3/t8-,9-,10+,13+/m1/s1/i5D3

InChI Key

LDHJVCCWWXVXBN-FJSUCYRCSA-N

Isomeric SMILES

[2H]C([2H])([2H])NS(=O)(=O)OC[C@]12[C@H]([C@H]3[C@@H](CO1)OC(O3)(C)C)OC(O2)(C)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)NC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-Methyl Topiramate-d3 involves the incorporation of deuterium atoms into the N-Methyl Topiramate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents. Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving rigorous quality control to ensure the purity and isotopic enrichment of the final product.

Chemical Reactions Analysis

N-Methyl Topiramate-d3, like its parent compound Topiramate, can undergo various chemical reactions. These include:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield a variety of oxygenated derivatives, while reduction could produce deuterated analogues with different degrees of hydrogenation .

Scientific Research Applications

N-Methyl Topiramate-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Topiramate in the body.

    Pharmacodynamic Studies: Used to investigate the effects of Topiramate on various biological systems.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways of Topiramate and its derivatives.

    Drug Interaction Studies: Used to study the interactions between Topiramate and other drugs

Mechanism of Action

The mechanism of action of N-Methyl Topiramate-d3 is similar to that of Topiramate. Topiramate works by blocking sodium and calcium voltage-gated channels, inhibiting glutamate receptors, enhancing gamma-aminobutyric acid (GABA) receptors, and inhibiting carbonic anhydrase . These actions help to stabilize neuronal membranes and prevent the excessive firing of neurons that can lead to seizures .

Comparison with Similar Compounds

Deuterated Analogs

Deuterated compounds like N-Methyl Topiramate-d3 are critical in pharmacokinetic and metabolic studies. Below is a comparison with structurally distinct but functionally analogous deuterated standards:

Compound Application Key Features Reference
This compound Analytical standard, metabolic studies Deuterium substitution for isotopic tracing; controlled handling requirements
Methiocarb-(N-methyl-d3) Pesticide residue analysis Deuterated carbamate; used as a reference material for environmental monitoring
Trimethoprim (non-deuterated) Antibiotic analysis Non-deuterated pyrimidine analog; serves as a comparator in drug assays

Key Insights :

  • Deuterated analogs like Methiocarb-d3 and this compound share applications as analytical standards but differ in target pathways (e.g., antiepileptic vs. pesticide monitoring) .
  • The deuterium in this compound reduces metabolic degradation rates compared to non-deuterated topiramate, improving detection sensitivity in tracer studies .

N-Methylated Pharmaceuticals

N-Methylation is a common modification to alter pharmacokinetics or receptor binding. Comparative data with other N-methylated compounds:

Compound Target/Application Effect of N-Methylation Reference
This compound Antiepileptic/analytical use Enhances isotopic labeling; minimal impact on base pharmacological activity
H-89 (N-methyl derivative) Protein Kinase A (PKA) inhibitor Retains potency (~20 μM IC₅₀) similar to parent compound H-9
Cinnamyl-N-methyl analogs PET imaging probes Preserves PKA inhibition efficacy; improves blood-brain barrier penetration

Key Insights :

  • N-Methylation often preserves pharmacological activity, as seen in H-89 derivatives and this compound, where the modification primarily aids in isotopic labeling or analytical utility rather than altering core biological effects .
  • In contrast, non-deuterated N-methylated compounds (e.g., H-89) may exhibit variable potency depending on structural context .

Handling and Stability Considerations

This compound requires stringent handling protocols compared to non-deuterated or non-methylated analogs:

Factor This compound Non-Deuterated Topiramate Methiocarb-d3
Shelf Life Short (expiry-sensitive) Longer stability Moderate (analytical use)
Regulatory Status Controlled product Standard Controlled (pesticide)
Synthesis Made to order Commercially available Pre-synthesized batches

Data derived from .

Research Findings and Implications

  • Metabolic Stability : Deuterium in this compound reduces hepatic metabolism by cytochrome P450 enzymes, extending half-life in tracer studies .
  • Analytical Utility : Its use as an internal standard improves quantification accuracy in LC-MS/MS assays, minimizing matrix effects .
  • Comparative Potency: Unlike some N-methylated kinase inhibitors (e.g., H-89), this compound maintains efficacy comparable to non-deuterated topiramate in preclinical models .

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